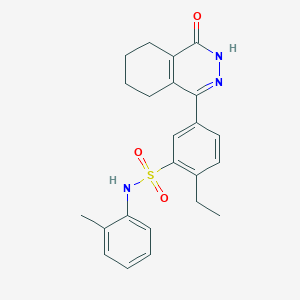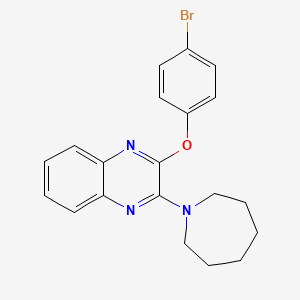
2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline is a chemical compound with a complex structure, featuring a quinoxaline core substituted with an azepane ring and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The azepane ring and bromophenoxy group are then introduced through a series of reactions. Common reagents used in these reactions include bromine, phenol derivatives, and azepane. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction can yield fully saturated compounds.
Scientific Research Applications
2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and bromophenoxy group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)-3-(4-chlorophenoxy)quinoxaline
- 2-(Azepan-1-yl)-3-(4-fluorophenoxy)quinoxaline
- 2-(Azepan-1-yl)-3-(4-methylphenoxy)quinoxaline
Uniqueness
2-(Azepan-1-yl)-3-(4-bromophenoxy)quinoxaline is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
Molecular Formula |
C20H20BrN3O |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-(azepan-1-yl)-3-(4-bromophenoxy)quinoxaline |
InChI |
InChI=1S/C20H20BrN3O/c21-15-9-11-16(12-10-15)25-20-19(24-13-5-1-2-6-14-24)22-17-7-3-4-8-18(17)23-20/h3-4,7-12H,1-2,5-6,13-14H2 |
InChI Key |
YVXYLUDPUPAWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


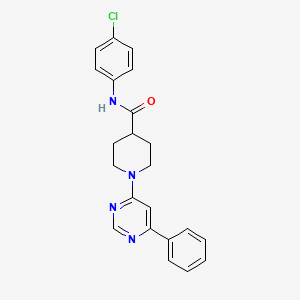
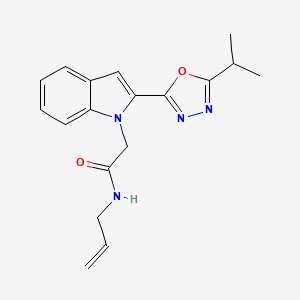
![N,9-bis(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11275908.png)
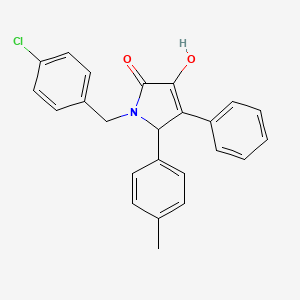
![4-[6-(Methoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B11275927.png)
![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11275932.png)
![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11275941.png)
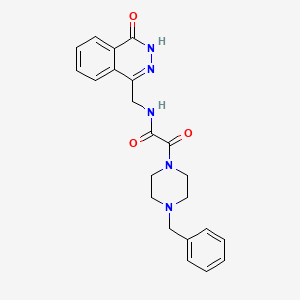
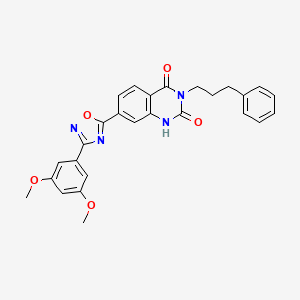
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11275960.png)
![1-(4-chlorophenyl)-2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]ethanone](/img/structure/B11275961.png)
![N-{4-Methyl-2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11275966.png)
![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11275974.png)
